6-{[4-(1,3-Thiazol-2-ylsulfamoyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound that features a thiazole ring, a sulfonyl group, and a cyclohexene ring
Preparation Methods
The synthesis of 6-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfonyl group and the aniline derivative. The final steps involve the formation of the cyclohexene ring and the carboxylic acid group. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The aniline derivative can undergo electrophilic substitution reactions, often facilitated by acids like sulfuric acid.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using aqueous sodium hydroxide.
Scientific Research Applications
6-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. The thiazole ring can interact with enzymes, inhibiting their activity. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Compared to other thiazole derivatives, 6-({4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]ANILINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is unique due to its combination of functional groups. Similar compounds include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
This compound’s unique structure allows it to interact with a broader range of molecular targets, making it a versatile tool in scientific research.
Properties
Molecular Formula |
C17H17N3O5S2 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C17H17N3O5S2/c21-15(13-3-1-2-4-14(13)16(22)23)19-11-5-7-12(8-6-11)27(24,25)20-17-18-9-10-26-17/h1-2,5-10,13-14H,3-4H2,(H,18,20)(H,19,21)(H,22,23) |
InChI Key |
OKBRPAPSBZQQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.